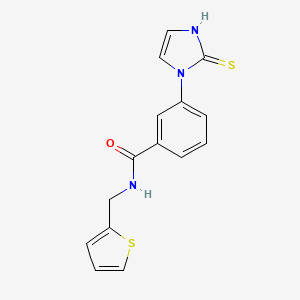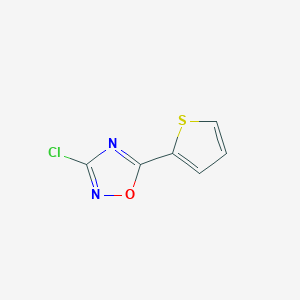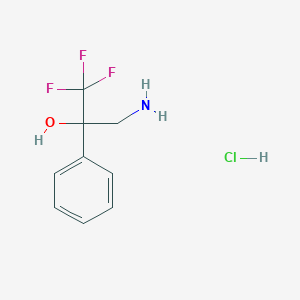
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
“(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a unique chemical with the empirical formula C11H11NO3 . It has a molecular weight of 205.21 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid . The InChI string is InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) . The canonical SMILES string is CC1=CC2=C(C=C1)NC(=O)C2CC(=O)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21 g/mol . It has a computed XLogP3-AA value of 0.7 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 205.07389321 g/mol . The topological polar surface area is 66.4 Ų . The heavy atom count is 15 .
Scientific Research Applications
Stereochemical Investigations
- The reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, catalyzed by morpholine, forms diastereomeric mixtures of esters. Such reactions are significant for stereochemical investigations and the synthesis of new compounds (El-Samahy, 2005).
Novel Mannich Bases
- A series of new Mannich bases incorporating (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid derivatives were synthesized and characterized for their electrochemical properties. These compounds have potential applications in chemical research, especially in studying electrochemical behavior (Naik et al., 2013).
Regioselective Addition Studies
- Research on the regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has been conducted. This study is crucial for understanding reaction mechanisms in organic chemistry and for the development of new synthetic methodologies (Koz’minykh et al., 2006).
Antimicrobial Activity Research
- Novel compounds synthesized from this compound were tested for antimicrobial activities. These studies contribute to the search for new antimicrobial agents in pharmaceutical research (Gadegoni & Manda., 2013).
Crystal and Molecular Structure Analysis
- The crystal structure of 5-methoxyindole-3-acetic acid, a related compound, has been studied using X-ray diffraction. Such structural analyses are fundamental in the field of crystallography and materials science (Sakaki et al., 1975).
Aldose Reductase Inhibition
- Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and tested as aldose reductase inhibitors. These studies are relevant to the field of medicinal chemistry, particularly for the development of treatments for complications of diabetes (Da Settimo et al., 2003).
Electrochemical Oxidation Studies
- The electrochemical oxidation of indole-3-acetic acid, a structurally similar compound, has been investigated. Understanding the mechanisms of such oxidations is important in electrochemistry and for the development of electrochemical sensors or devices (Hu & Dryhurst, 1993).
Safety and Hazards
properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMKMSXYMSZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661655 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938459-17-7 | |
| Record name | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)

![3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1520694.png)


![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)
